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Compound of Interest

Compound Name:
6-Isocyanato-2,3-dihydro-1,4-

benzodioxine

Cat. No.: B011885 Get Quote

Disclaimer: This document is for informational purposes only and is intended for researchers,

scientists, and drug development professionals. It is not a substitute for professional medical

advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified

health provider with any questions you may have regarding a medical condition.

Introduction
This technical guide provides a comprehensive overview of the chemical properties, safety

data, and biological activity of the compound AM281. It is important to note that the requested

CAS number 100275-94-3 corresponds to the chemical 6-isocyanato-2,3-dihydro-1,4-
benzodioxine. However, the detailed technical requirements of this request, focusing on a

pharmacologically active compound for drug development, strongly suggest an interest in a

molecule with significant biological data. The compound AM281 (CAS Number: 202463-68-1),

a well-researched cannabinoid receptor 1 (CB1) antagonist/inverse agonist, aligns with these

requirements. This guide will therefore focus on AM281.

AM281, with the IUPAC name 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-

morpholinyl-1H-pyrazole-3-carboxamide, is a potent and selective antagonist/inverse agonist of

the CB1 receptor. Its unique pharmacological profile has made it a valuable tool in

neuroscience research and a subject of interest in drug development for various conditions.
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The chemical and physical properties of AM281 are summarized in the tables below, providing

a clear reference for researchers.

Table 1: Chemical Identification

Identifier Value

IUPAC Name

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-

methyl-N-4-morpholinyl-1H-pyrazole-3-

carboxamide

Synonyms AM-281, AM 281

CAS Number 202463-68-1

Molecular Formula C₂₁H₁₉Cl₂IN₄O₂

Molecular Weight 557.21 g/mol

InChI Key AJFFBPZYXRNAIC-UHFFFAOYSA-N

SMILES
CC1=C(C(=NN(C1=C(C2=CC=C(I)C=C2)C)C3=

CC(=C(C=C3)Cl)Cl)C(=O)NN4CCOCC4)

Table 2: Physical and Spectroscopic Properties

Property Value

Appearance Solid powder

Purity ≥98%

Solubility Soluble in DMSO

Storage
Dry, dark, and at 0-4°C for short term (days to

weeks) or -20°C for long term (months to years)

UV/Vis (λmax) 249 nm

Biological Activity
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AM281 is a potent and selective CB1 receptor antagonist/inverse agonist. Its high affinity for

the CB1 receptor and significantly lower affinity for the CB2 receptor make it a valuable tool for

studying the endocannabinoid system.

Table 3: Pharmacological Data

Target Action Value

CB1 Receptor Ki 12 nM

IC₅₀ 9.91 nM

CB2 Receptor Ki 4200 nM

IC₅₀ 13000 nM

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

pharmacological profile of AM281.

3.1. Competitive Radioligand Binding Assay for CB1 Receptor

This protocol is used to determine the binding affinity (Ki) of AM281 for the CB1 receptor by

measuring its ability to displace a known radioligand.

Materials:

Membrane Preparation: Homogenates from rat brain tissue or cells expressing the human

CB1 receptor.

Radioligand: [³H]CP-55,940 (a potent CB1 agonist).

Test Compound: AM281.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin

(BSA), pH 7.4.

Wash Buffer: 50 mM Tris-HCl and 0.1% BSA, pH 7.4.
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Scintillation Cocktail.

Glass fiber filters (GF/C).

Filtration apparatus.

Scintillation counter.

Procedure:

Prepare serial dilutions of AM281 in the assay buffer.

In a 96-well plate, add the membrane preparation, the radioligand [³H]CP-55,940 at a fixed

concentration (typically near its Kd value), and varying concentrations of AM281.

For total binding, omit the test compound. For non-specific binding, add a high concentration

of a non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the AM281 concentration and

fit the data using a non-linear regression model to determine the IC₅₀ value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

3.2. In Vivo Behavioral Assessment: Conditioned Place Preference (CPP) in Rats
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This protocol assesses the rewarding or aversive properties of AM281.

Apparatus:

A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer

chambers, separated by a neutral central chamber.

Procedure:

Pre-conditioning Phase (Day 1): Place each rat in the central chamber and allow free access

to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish

baseline preference.

Conditioning Phase (Days 2-7):

On alternate days, administer AM281 (e.g., 0.1, 0.5, 2.5 mg/kg, i.p.) and confine the rat to

one of the outer chambers (typically the initially non-preferred one) for 30 minutes.

On the intervening days, administer the vehicle and confine the rat to the opposite

chamber for 30 minutes.

Test Phase (Day 8): In a drug-free state, place the rat in the central chamber and allow free

access to all chambers for 15-20 minutes. Record the time spent in each chamber.

Data Analysis: Compare the time spent in the drug-paired chamber during the test phase to

the time spent during the pre-conditioning phase. A significant increase in time suggests a

rewarding effect, while a significant decrease suggests an aversive effect.

Signaling Pathways
AM281 acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the

effects of agonists but also reduces the basal or constitutive activity of the receptor. The CB1

receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-

protein, Gi/o.
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CB1 Receptor Signaling and Inhibition by AM281.

As depicted in the diagram, the constitutive (basal) activity of the CB1 receptor leads to the

activation of the Gi/o protein, which in turn inhibits adenylyl cyclase. This reduces the

conversion of ATP to cyclic AMP (cAMP). As an inverse agonist, AM281 binds to the CB1

receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling

cascade. This leads to an increase in cAMP levels, which can affect downstream signaling

pathways such as the Protein Kinase A (PKA) pathway and ultimately influence gene

expression through transcription factors like CREB.

Safety Data
This section summarizes the known safety information for AM281. It is crucial to handle this

compound with appropriate precautions in a laboratory setting.

Table 4: Hazard Identification and Handling
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Category Information

GHS Hazard Statements

H302: Harmful if swallowed.H315: Causes skin

irritation.H319: Causes serious eye

irritation.H335: May cause respiratory irritation.

GHS Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.P280: Wear

protective gloves/protective clothing/eye

protection/face protection.P301+P312: IF

SWALLOWED: Call a POISON CENTER or

doctor/physician if you feel unwell.P302+P352:

IF ON SKIN: Wash with plenty of soap and

water.P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Personal Protective Equipment

Safety glasses, chemical-resistant gloves, and a

lab coat should be worn. Work in a well-

ventilated area or under a fume hood.

First Aid Measures

If Swallowed: Rinse mouth. Call a poison center

or doctor if you feel unwell.If on Skin: Wash with

plenty of soap and water. If skin irritation occurs,

get medical advice.If in Eyes: Rinse cautiously

with water for several minutes. Remove contact

lenses, if present and easy to do. Continue

rinsing. If eye irritation persists, get medical

advice.If Inhaled: Remove victim to fresh air and

keep at rest in a position comfortable for

breathing. Call a poison center or doctor if you

feel unwell.

Toxicological Information: To date, comprehensive toxicological studies on AM281 are limited.

As with any research chemical, it should be handled as a potentially hazardous substance.

Conclusion
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AM281 is a potent and selective CB1 receptor antagonist/inverse agonist that serves as a

critical tool for research in the endocannabinoid field. Its well-defined chemical properties and

biological activity make it a valuable compound for investigating the physiological and

pathological roles of the CB1 receptor. The experimental protocols and safety data provided in

this guide are intended to support researchers and drug development professionals in their

work with this compound. As with all research chemicals, adherence to proper safety protocols

is paramount.

To cite this document: BenchChem. [An In-depth Technical Guide to AM281: Chemical
Properties and Safety Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011885#cas-100275-94-3-chemical-properties-and-
safety-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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